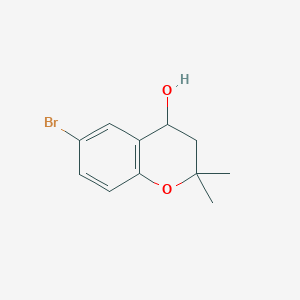

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

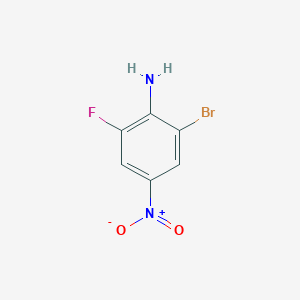

The compound "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" is a derivative of 2H-1-benzopyran, which is a structural motif found in various pharmacologically active compounds. This particular derivative is characterized by the presence of a bromine atom at the 6-position and two methyl groups at the 2-position of the dihydrobenzopyran ring. The compound is of interest due to its potential biological activities, including antihypertensive effects .

Synthesis Analysis

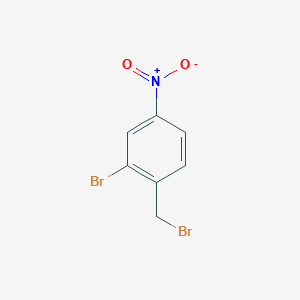

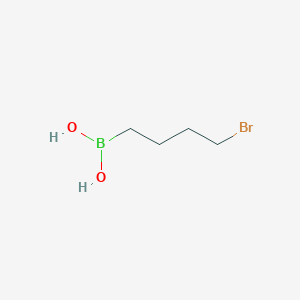

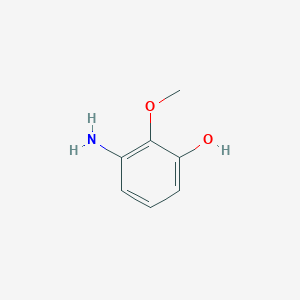

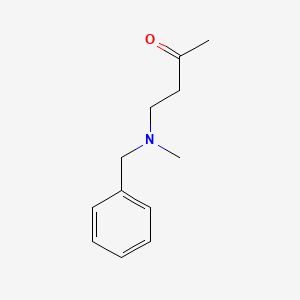

The synthesis of related 2H-1-benzopyran derivatives typically involves cyclization reactions, as well as the conversion of intermediates such as propargyl ethers to the benzopyran ring system. For instance, the synthesis of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols involves cyclization of propargyl ethers followed by conversion to bromohydrins and subsequent ring opening with amines . Although the exact synthesis of "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate, has been determined using X-ray crystallography. The structure reveals normal covalent bond lengths and angles, with the presence of intermolecular interactions such as ring stacking and electrostatic attractive interactions contributing to the stabilization of the crystal packing . These structural insights are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2H-1-benzopyran derivatives is influenced by the presence of substituents on the ring system. For example, the presence of a strongly electron-withdrawing group at the 6-position is important for the antihypertensive activity of these compounds . The bromine atom in "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" may also participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, which could be utilized in further chemical modifications.

Physical and Chemical Properties Analysis

The physical properties, such as melting points and solubility, are important for the practical handling of the compound. For instance, dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate has a melting point of 412 K and was synthesized with a yield of 85% . The chemical properties, including reactivity and stability, are influenced by the molecular structure and the nature of substituents. The electron-withdrawing bromine atom at the 6-position could affect the electron density of the benzopyran ring, potentially influencing the pharmacological activity of the compound.

Wissenschaftliche Forschungsanwendungen

1. Pharmacological Activity on Rat Uterus, Aorta, and Pancreatic β-Cells

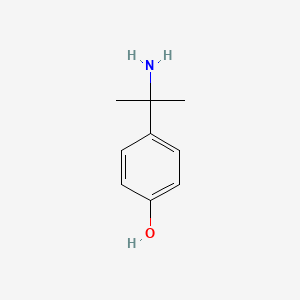

- Research indicates that N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides exhibit strong myorelaxant activity on rat uterus. Compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring, such as 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, are particularly active, while not significantly inhibiting insulin secretion or vascular myogenic activity. This suggests potential selectivity towards uterine smooth muscle (Khelili et al., 2012).

2. Antihypertensive Activity

- A series of compounds, including 6-Bromo derivatives, have been prepared and tested for their antihypertensive activity. These compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats, suggesting their utility in managing hypertension (Evans et al., 1983).

3. Ring Contraction Reaction to Benzofurans

- In a study focusing on chemical reactions, it was found that treating compounds like 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol under basic conditions leads to the formation of benzofurans. This highlights its utility in synthetic organic chemistry (Buckle et al., 1992).

Eigenschaften

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWFUYOGOBHAQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572045 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

CAS RN |

131815-91-3 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)